
(R)-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride typically involves the asymmetric reduction of corresponding ketones or imines. One common method is the reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This process is atom-economical and scalable, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride often involves the use of advanced catalytic systems to ensure high yield and purity. The use of metallic cobalt and silica particles as catalysts has been reported to exhibit high catalytic performance for the selective synthesis of primary amines .
Chemical Reactions Analysis
Types of Reactions
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or imines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include secondary and tertiary amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the desired products.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile building block in organic chemistry.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)8-3-5-9(6-4-8)10(13)12-2;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 |
InChI Key |
NYRKFSNSEQDQSF-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
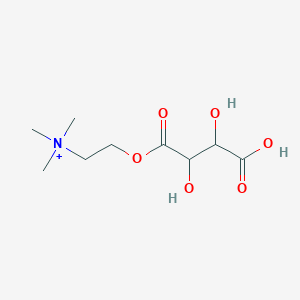
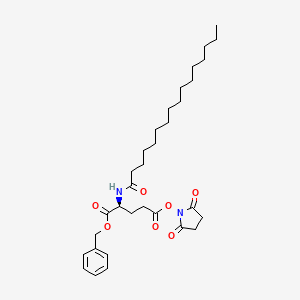
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
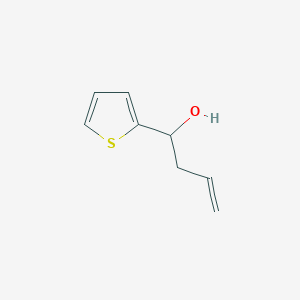
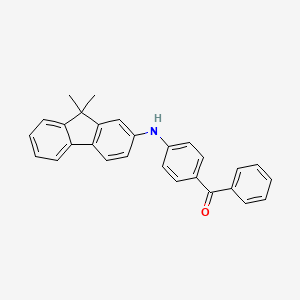
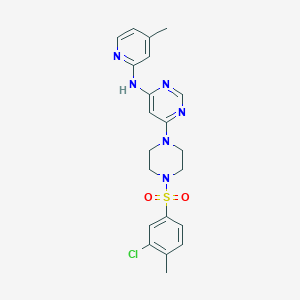

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14121131.png)

![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14121141.png)
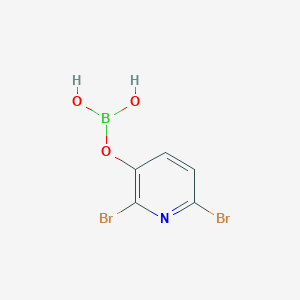
![2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14121151.png)
